

CAS number and molecular formula for 4-Methoxy-4-methylpiperidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxy-4-methylpiperidine

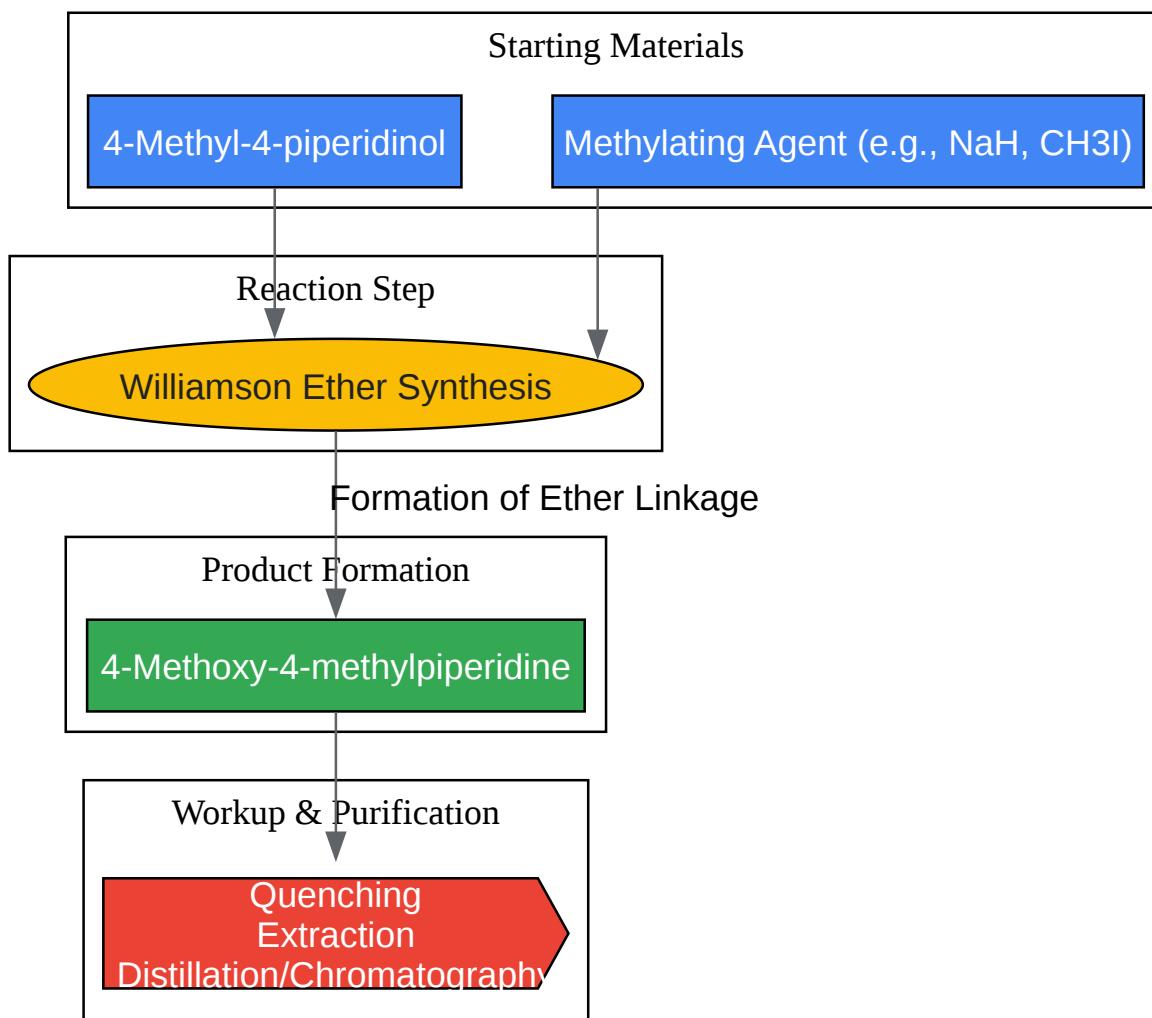
Cat. No.: B1357814

[Get Quote](#)

An In-depth Technical Guide to 4-Methoxy-4-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Methoxy-4-methylpiperidine**, a heterocyclic amine of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features make it a valuable building block for the synthesis of complex bioactive molecules and novel therapeutic agents. This document details its chemical properties, potential synthetic routes, applications, and relevant experimental protocols, offering a critical resource for professionals in drug discovery and organic synthesis.


Chemical and Physical Properties

4-Methoxy-4-methylpiperidine is a substituted piperidine derivative. The core data for this compound and its commonly available hydrochloride salt are summarized below.

Property	Value	Source(s)
IUPAC Name	4-methoxy-4-methylpiperidine	[1]
CAS Number	3970-72-7	[1] [2]
Molecular Formula	C7H15NO	[1] [2] [3]
Molecular Weight	129.20 g/mol	[1] [2] [4]
Boiling Point	158.52 °C at 760 mmHg	[1]
Density	0.922 g/cm ³	[1]
InChI Key	NHVNKCKANZAOC- UHFFFAOYSA-N	[1] [3]
SMILES	CC1(CCNCC1)OC	[1] [3]
Purity (Typical)	≥95%	[1]
CAS Number (HCl Salt)	3970-73-8	
Molecular Formula (HCl Salt)	C7H16CINO	
Molecular Weight (HCl Salt)	165.66 g/mol	

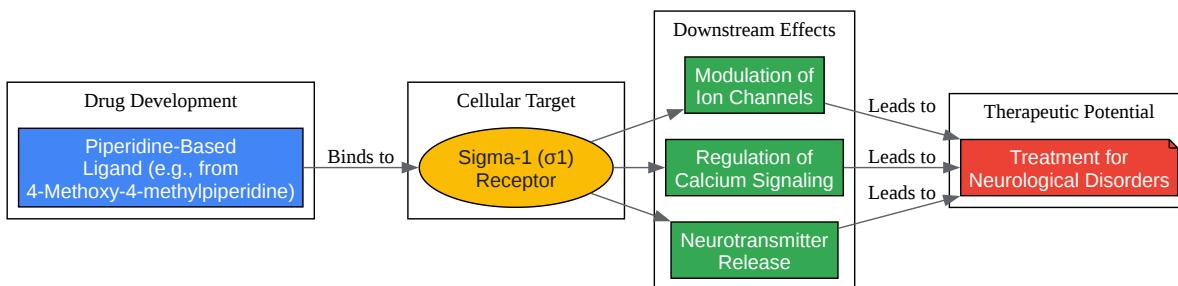
Synthesis and Logical Workflow

While specific, detailed synthetic procedures for **4-Methoxy-4-methylpiperidine** are not extensively published in readily available literature, a plausible synthetic pathway can be inferred from standard organic chemistry principles and published syntheses of analogous piperidine structures.[\[5\]](#) A common approach involves the modification of a pre-formed piperidine ring. The following diagram illustrates a logical workflow for a potential synthesis.

[Click to download full resolution via product page](#)

Caption: Logical workflow for a plausible synthesis of **4-Methoxy-4-methylpiperidine**.

Applications in Research and Development


The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting the central nervous system (CNS).^[6] Derivatives of methoxy- and methyl-piperidines serve as crucial intermediates in the synthesis of a wide range of biologically active compounds.

- CNS-Targeting Agents: The piperidine moiety is a key component of many pharmaceuticals, including analgesics and antidepressants. The substitution pattern on the ring, such as the

methoxy and methyl groups in this compound, allows for fine-tuning of properties like receptor affinity, selectivity, solubility, and bioavailability.[6][7]

- Sigma-1 ($\sigma 1$) Receptor Ligands: Phenoxyalkylpiperidine derivatives have been developed as high-affinity ligands for the $\sigma 1$ receptor, a unique intracellular chaperone protein implicated in various neurological and psychiatric disorders.[8] The **4-methoxy-4-methylpiperidine** structure can serve as a foundational scaffold for developing novel $\sigma 1$ modulators for neuroscience research.[8]
- Agrochemicals and Specialty Chemicals: Beyond pharmaceuticals, substituted piperidines are used in the synthesis of advanced agrochemicals, such as pesticides and herbicides, and other specialty chemicals where specific biological activities are required.[9]

The diagram below illustrates the central role of piperidine-based ligands in the context of $\sigma 1$ receptor signaling, a key area of application in drug development.

[Click to download full resolution via product page](#)

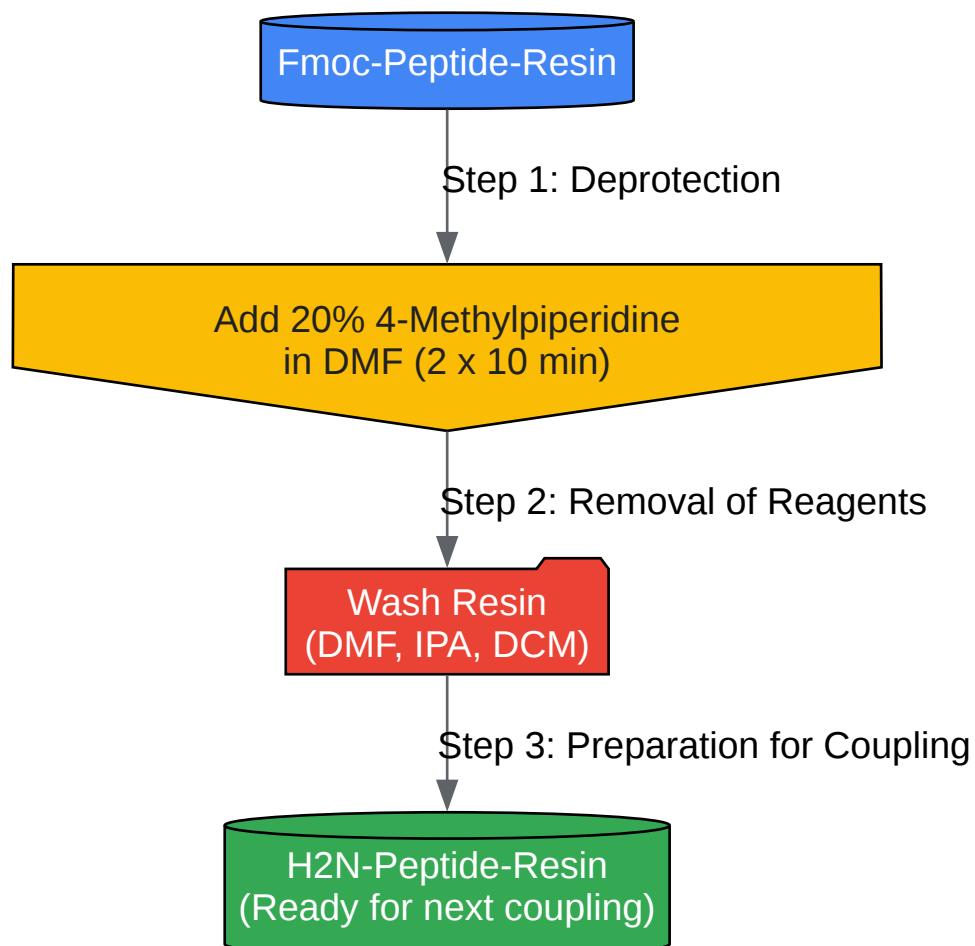
Caption: Role of piperidine-derived ligands in modulating Sigma-1 receptor signaling.

Detailed Experimental Protocol: Fmoc Deprotection in Peptide Synthesis

While **4-Methoxy-4-methylpiperidine** itself is primarily a building block, the closely related compound 4-methylpiperidine is an effective and increasingly utilized reagent for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group in solid-phase peptide synthesis (SPPS).[10][11] It serves as a viable, non-controlled substitute for piperidine. The following protocol details its use.[10][12]

Objective: To remove the N-terminal Fmoc protecting group from a resin-bound peptide during SPPS.

Materials:


- Fmoc-protected peptide bound to a solid support (e.g., Rink Amide resin).
- 4-Methylpiperidine solution: 20% (v/v) in N,N-Dimethylformamide (DMF).
- DMF (peptide synthesis grade).
- Isopropyl alcohol (IPA).
- Dichloromethane (DCM).

Procedure:

- **Resin Swelling:** Swell the peptide-resin in DMF for 20-30 minutes.
- **Solvent Removal:** Drain the DMF from the reaction vessel.
- **Fmoc Deprotection (First Treatment):**
 - Add the 20% 4-methylpiperidine/DMF solution to the resin, ensuring all resin is covered.
 - Agitate the mixture at room temperature for 10 minutes.
 - Drain the solution. The drained solution contains the dibenzofulvene-4-methylpiperidine adduct and can be monitored spectrophotometrically at ~302 nm to quantify the Fmoc release.
- **Fmoc Deprotection (Second Treatment):**

- Add a fresh aliquot of the 20% 4-methylpiperidine/DMF solution.
- Agitate for another 10 minutes to ensure complete removal of the Fmoc group.
- Drain the solution.
- Resin Washing:
 - Wash the resin thoroughly to remove residual 4-methylpiperidine and the dibenzofulvene adduct.
 - Perform a series of washes: DMF (5 times), IPA (3 times), and DCM (3 times).
 - Follow with another series of DMF washes (3-5 times) to prepare the resin for the next amino acid coupling step.
- Confirmation (Optional): A Kaiser test can be performed on a small sample of the resin to confirm the presence of a free primary amine, indicating successful Fmoc deprotection.

The workflow for this crucial step in SPPS is visualized below.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for Fmoc deprotection using 4-methylpiperidine in SPPS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. 3970-72-7 | 4-Methoxy-4-Methyl-piperidine | Chiralblock [chiralblock.com]
- 3. PubChemLite - 4-methoxy-4-methylpiperidine hydrochloride (C7H15NO) [pubchemlite.lcsb.uni.lu]

- 4. chemscene.com [chemscene.com]
- 5. prepchem.com [prepchem.com]
- 6. 67259-62-5(4-(4-Methoxyphenyl)piperidine) | Kuujia.com [kuujia.com]
- 7. chemimpex.com [chemimpex.com]
- 8. ricerca.uniba.it [ricerca.uniba.it]
- 9. nbinno.com [nbino.com]
- 10. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 11. researchgate.net [researchgate.net]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- To cite this document: BenchChem. [CAS number and molecular formula for 4-Methoxy-4-methylpiperidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1357814#cas-number-and-molecular-formula-for-4-methoxy-4-methylpiperidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com